Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[221]heptane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 It is a bicyclic compound containing a tert-butyl ester group, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The use of high-purity starting materials and solvents is essential to ensure the quality of the final product. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-8-5-9(13)12(4,15)6-8/h8-9,15H,5-7H2,1-4H3 |
InChI Key |
PANHOUKPEFZMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1N(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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